molecular formula C16H19BrN2O2 B6770177 N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-cyclopropylcyclopropane-1-carboxamide

N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-cyclopropylcyclopropane-1-carboxamide

Cat. No.: B6770177
M. Wt: 351.24 g/mol
InChI Key: LARWKVBCLREFII-PFSRBDOWSA-N
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Description

N-[(2R,3S)-2-(5-Bromopyridin-3-yl)oxolan-3-yl]-2-cyclopropylcyclopropane-1-carboxamide is a complex organic compound characterized by its intricate molecular structure and unique properties

Properties

IUPAC Name

N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-cyclopropylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O2/c17-11-5-10(7-18-8-11)15-14(3-4-21-15)19-16(20)13-6-12(13)9-1-2-9/h5,7-9,12-15H,1-4,6H2,(H,19,20)/t12?,13?,14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARWKVBCLREFII-PFSRBDOWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC2C(=O)NC3CCOC3C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1NC(=O)C2CC2C3CC3)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with 5-bromopyridine and oxirane as starting materials. The oxirane ring opens, leading to the formation of an oxolane derivative.

  • Cyclopropylation: : The oxolane intermediate undergoes cyclopropylation, introducing the cyclopropane moiety. This step requires the use of cyclopropyl bromide and a strong base such as sodium hydride.

  • Amidation: : The final step involves the amidation reaction, where the carboxylic acid group is converted to a carboxamide. This requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

The industrial production of N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-cyclopropylcyclopropane-1-carboxamide involves large-scale synthesis using automated reactors. The process follows a similar route as described above but is optimized for higher yields and efficiency. Purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation, especially at the oxolane ring, leading to the formation of various oxygenated derivatives.

  • Reduction: : Reduction reactions can target the bromopyridine moiety, reducing the bromine atom to hydrogen, thereby forming a pyridine derivative.

  • Substitution: : The bromine atom in the bromopyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions Used

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH4).

  • Substitution: : Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products Formed

  • Oxidation: : Oxygenated derivatives like hydroxy, ketone, or carboxylic acid analogs.

  • Reduction: : Hydrogenated pyridine derivatives.

  • Substitution: : Azide, methoxy, or other substituted pyridine analogs.

Scientific Research Applications

N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-cyclopropylcyclopropane-1-carboxamide is utilized in various research fields, including:

  • Chemistry: : As a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

  • Biology: : For probing biological pathways and studying protein-ligand interactions.

  • Medicine: : Potential therapeutic applications in drug discovery, especially in designing inhibitors or modulators of specific biological targets.

  • Industry: : In the synthesis of advanced materials and fine chemicals with specific functional properties.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-cyclopropylcyclopropane-1-carboxamide involves:

  • Molecular Targets: : It targets specific enzymes or receptors in biological systems.

  • Pathways Involved: : The compound can modulate pathways such as signal transduction or metabolic pathways by binding to active sites or allosteric sites of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-2-(5-chloropyridin-3-yl)oxolan-3-yl]-2-cyclopropylcyclopropane-1-carboxamide

  • N-[(2R,3S)-2-(5-fluoropyridin-3-yl)oxolan-3-yl]-2-cyclopropylcyclopropane-1-carboxamide

Uniqueness

N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-2-cyclopropylcyclopropane-1-carboxamide is unique due to the presence of the bromopyridine moiety, which can participate in diverse chemical reactions, and the oxolane ring, which provides a specific spatial orientation. This distinct structure imparts unique chemical and biological properties compared to its analogs.

This detailed article offers insights into the compound this compound, covering its synthesis, reactions, applications, and more.

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